molecular formula C23H18ClN3O2 B10878785 2-[7-(4-chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol

2-[7-(4-chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol

Cat. No.: B10878785
M. Wt: 403.9 g/mol
InChI Key: SDPMCJRDRKSMNH-UHFFFAOYSA-N
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Description

2-[7-(4-chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidines. This compound features a unique structure that includes a chlorophenyl group, an imino group, and a benzochromeno-pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The initial step involves the synthesis of the chromene core through a condensation reaction between salicylaldehyde and malononitrile in the presence of a base such as piperidine.

    Introduction of the Pyrimidine Ring: The chromene intermediate is then reacted with guanidine or its derivatives to form the chromeno-pyrimidine structure.

    Chlorophenyl Substitution:

    Formation of the Imino Group: The imino group is introduced by reacting the intermediate with an appropriate amine under dehydrating conditions.

    Ethanol Substitution: Finally, the ethanol group is added through a nucleophilic substitution reaction using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to streamline the process and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imino group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[7-(4-chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[7-(4-chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Benzochromenes: Compounds with a benzochromene core but lacking the pyrimidine ring.

    Iminochromenes: Compounds with an imino group attached to a chromene core.

Uniqueness

2-[7-(4-chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol is unique due to its specific combination of a chlorophenyl group, an imino group, and a benzochromeno-pyrimidine core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

2-[11-(4-chlorophenyl)-13-imino-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-14-yl]ethanol

InChI

InChI=1S/C23H18ClN3O2/c24-16-8-5-15(6-9-16)19-18-10-7-14-3-1-2-4-17(14)21(18)29-23-20(19)22(25)27(11-12-28)13-26-23/h1-10,13,19,25,28H,11-12H2

InChI Key

SDPMCJRDRKSMNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=C(C3C5=CC=C(C=C5)Cl)C(=N)N(C=N4)CCO

Origin of Product

United States

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